molecular formula C10H12O3S B1447432 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid CAS No. 1803595-63-2

2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid

Cat. No. B1447432
CAS RN: 1803595-63-2
M. Wt: 212.27 g/mol
InChI Key: XNJKFVMZPSGMFR-UHFFFAOYSA-N
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Description

2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid is a chemical compound with the CAS Number 1803595-63-2 . It has a molecular weight of 212.27 . The IUPAC name for this compound is 2-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)propanoic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid is 1S/C10H12O3S/c1-6(10(11)12)9-7-3-5-14-8(7)2-4-13-9/h3,5-6,9H,2,4H2,1H3,(H,11,12) . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid is a powder that is stored at room temperature . It has a molecular weight of 212.27 .

Scientific Research Applications

Synthesis of EED Inhibitors

This compound serves as an intermediate in the synthesis of embryonic ectoderm development (EED) inhibitors . EED inhibitors are significant in the field of epigenetics and cancer research, as they can modulate the activity of Polycomb repressive complex 2 (PRC2), which plays a crucial role in gene silencing.

Modulators of the Endocannabinoid System

Researchers may explore the use of this compound in creating modulators for the endocannabinoid system (ECS) . ECS modulators have therapeutic potential in a variety of conditions, including anxiety, pain, and neurodegenerative diseases.

Chemical Synthesis of Boronic Acids

As a thiophene derivative, this compound could be used in the chemical synthesis of boronic acids, which are essential in Suzuki coupling reactions—a pivotal method in the production of various pharmaceuticals and fine chemicals .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-6(10(11)12)9-7-3-5-14-8(7)2-4-13-9/h3,5-6,9H,2,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJKFVMZPSGMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2=C(CCO1)SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid
Reactant of Route 2
2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid
Reactant of Route 3
2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid
Reactant of Route 4
2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid
Reactant of Route 5
2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid
Reactant of Route 6
2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid

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